2-(4-Fluorophenyl)acetaldehyde

説明

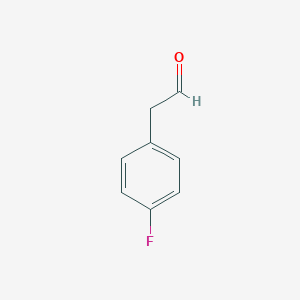

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-fluorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXZRESSSSYYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456061 | |

| Record name | 2-(4-fluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1736-67-0 | |

| Record name | 4-Fluorobenzeneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1736-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-fluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 2 4 Fluorophenyl Acetaldehyde and Its Precursors

Established Laboratory Syntheses

The traditional synthesis of 2-(4-Fluorophenyl)acetaldehyde relies on well-documented, multi-step procedures that utilize readily available precursors. These methods are characterized by their reliability and scalability in a laboratory setting.

Formylation Reactions of Fluorobenzene (B45895) Derivatives

Formylation reactions, which introduce a formyl group (-CHO) onto an aromatic ring, are a cornerstone of aromatic aldehyde synthesis. While direct formylation of fluorobenzene typically yields 4-fluorobenzaldehyde (B137897), this product serves as a crucial starting material for obtaining this compound through subsequent homologation steps.

The Rieche formylation is a notable method for this initial step. wikipedia.orgsynarchive.com It involves the reaction of an electron-rich aromatic compound with dichloromethyl methyl ether in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or iron(III) chloride (FeCl₃). wikipedia.orgjst.go.jp Although the Vilsmeier-Haack reaction is a common formylation technique, it is generally ineffective for less activated rings like fluorobenzene. jst.go.jporganic-chemistry.orgwikipedia.org The Rieche method, however, successfully produces 4-fluorobenzaldehyde from fluorobenzene. jst.go.jp This intermediate can then be converted into 4-fluorophenylacetonitrile (B56358), a direct precursor to the target aldehyde, via reduction to the corresponding alcohol followed by chlorination and cyanation. guidechem.com

Table 1: Rieche Formylation of Fluorobenzene

| Reactant | Reagent | Catalyst | Product | Ref. |

|---|

This table summarizes the key components for the Rieche formylation to produce a key precursor.

Reduction of Nitriles and Esters to Access the Aldehyde Moiety

A primary and highly effective strategy for synthesizing this compound involves the partial reduction of corresponding carboxylic acid derivatives, specifically nitriles and esters. The key precursors for this approach are 4-fluorophenylacetonitrile and esters of 2-(4-fluorophenyl)acetic acid, such as methyl 2-(4-fluorophenyl)acetate. sigmaaldrich.comjk-sci.com The challenge in this method is to halt the reduction at the aldehyde stage, preventing further conversion to the corresponding primary alcohol, 2-(4-fluorophenyl)ethanol.

Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for the selective reduction of nitriles and esters to aldehydes. It is a powerful, bulky reducing agent that allows for precise stoichiometric control, especially at low temperatures. jst.go.jpwikipedia.org The reaction is typically conducted at -78 °C (the temperature of a dry ice/acetone bath) to prevent over-reduction. wikipedia.org

When one equivalent of DIBAL-H reacts with an ester like methyl 2-(4-fluorophenyl)acetate, a stable tetrahedral intermediate is formed. This intermediate does not collapse to the aldehyde until aqueous workup is performed, at which point the desired aldehyde is released. wikipedia.org Similarly, the reduction of 4-fluorophenylacetonitrile with DIBAL-H proceeds via an imine intermediate, which is hydrolyzed upon workup to yield this compound. jst.go.jp This method's high selectivity and effectiveness make it a frequently employed route in laboratory settings.

Table 2: DIBAL-H Reduction of Precursors

| Precursor | Reagent | Typical Temperature | Product | Ref. |

|---|---|---|---|---|

| Methyl 2-(4-fluorophenyl)acetate | DIBAL-H | -78 °C | This compound | jst.go.jpwikipedia.org |

This interactive table outlines the conditions for the DIBAL-H reduction of key precursors.

Palladium-Mediated Cross-Coupling Reactions in Precursor Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. While not typically used for the final conversion to the aldehyde, these reactions are crucial for assembling the carbon skeleton of the necessary precursors, such as 2-(4-fluorophenyl)acetic acid and its derivatives.

For instance, a palladium catalyst can be used to couple a 4-fluorophenyl-containing reagent with a two-carbon building block. Research has demonstrated the utility of palladium acetate (B1210297) (Pd(OAc)₂) in conjunction with phosphine (B1218219) ligands for reactions involving derivatives of 2-(4-fluorophenyl)acetic acid. acs.org These methodologies enable the efficient construction of the phenylacetic acid framework, which can then be esterified and subsequently reduced using DIBAL-H as described previously.

Novel and Evolving Synthetic Approaches

Research continues to seek more direct, efficient, and environmentally benign routes to this compound. Oxidative methods represent a significant area of this development.

Oxidative Routes to this compound

The oxidation of the primary alcohol, 2-(4-fluorophenyl)ethanol, offers a direct and atom-economical pathway to the target aldehyde. thermofisher.comsigmaaldrich.com The success of this approach hinges on the use of mild and selective oxidizing agents that can prevent the over-oxidation of the aldehyde to the corresponding carboxylic acid.

Modern oxidation methods such as the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are ideally suited for this transformation. wikipedia.orgwikipedia.org

Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered organic base like triethylamine. wikipedia.orgnumberanalytics.comchemistrysteps.com The reaction proceeds under very mild, low-temperature conditions (typically -78 °C), which preserves the sensitive aldehyde product. jk-sci.com

Dess-Martin Periodinane (DMP) Oxidation : DMP is a hypervalent iodine reagent that provides a highly selective and convenient method for oxidizing primary alcohols to aldehydes at room temperature with high yields. wikipedia.orgorganic-chemistry.org Its advantages include neutral pH conditions, short reaction times, and a simple workup. tcichemicals.comcymitquimica.com

Table 3: Selective Oxidation of 2-(4-Fluorophenyl)ethanol

| Starting Material | Oxidation Method | Key Reagents | Product | Ref. |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)ethanol | Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | This compound | jk-sci.comwikipedia.org |

This table compares two modern, mild methods for the oxidation of the corresponding alcohol to the target aldehyde.

Rearrangement Reactions Leading to Fluorinated Acetaldehydes

The synthesis of fluorinated phenylacetaldehydes, including the target compound this compound, can be approached through various synthetic routes. While direct documentation of rearrangement reactions leading specifically to this compound is not extensively detailed in the provided results, the principles of such reactions are well-established in organic synthesis for analogous structures. Rearrangements like the Pinacol rearrangement or the Tiffeneau-Demjanov rearrangement of corresponding 1,2-diols or aminohydrins, respectively, represent potential pathways. In these hypothetical routes, a precursor containing the 4-fluorophenyl group would undergo a 1,2-migration to form the desired aldehyde skeleton. The key would be the synthesis of a suitable precursor, such as a 1-(4-fluorophenyl)ethane-1,2-diol, which could then be subjected to acidic conditions to induce rearrangement. The stability of the carbocation intermediate and the migratory aptitude of the 4-fluorophenyl group would be critical factors in the success of such a transformation.

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages for the synthesis of chemical intermediates like this compound and its precursors, addressing many challenges faced in traditional batch processing. acs.orgnih.gov This technology is gaining momentum in the pharmaceutical industry due to its ability to facilitate faster and safer reactions, often with a smaller footprint and higher product quality. acs.org

The core benefits of continuous flow systems—enhanced mass and heat transfer—are particularly relevant for managing highly reactive intermediates or exothermic reactions. acs.org For instance, reactions that require high temperatures can be scaled up more safely and efficiently. In one example, a continuous flow reactor was used to produce 540 g of a desired intermediate by allowing for rapid heating and minimizing the time the product was exposed to high temperatures, thereby preventing decomposition. acs.org This approach could be directly applicable to synthetic steps leading to this compound, especially if any stage involves unstable organometallic reagents or generates significant heat.

By enabling precise control over reaction parameters such as temperature, pressure, and residence time, flow reactors can improve yields and selectivities. google.com The residence time, which is the duration the reagents spend in the reactor, is easily controlled by adjusting the reactor volume and the flow rate. google.com This fine control minimizes the formation of impurities, simplifying downstream purification processes. mit.edu

Table 1: Comparison of Batch vs. Continuous Flow Synthesis Attributes

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Often slow and inefficient, leading to hotspots. | Highly efficient, allowing for precise temperature control. acs.org |

| Mass Transfer | Can be limited by stirring efficiency. | Superior due to small channel dimensions and efficient mixing. acs.org |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reactor volumes (hold-up). acs.org |

| Scalability | Often requires re-optimization of reaction conditions. | More straightforward by running the system for longer durations. mdpi.com |

| Reaction Time | Can be lengthy, including heat-up and cool-down times. | Significantly reduced, often from hours to minutes or seconds. acs.orgmdpi.com |

Stereoselective and Enantioselective Synthesis Involving this compound

Achieving stereocontrol is a central theme in modern organic synthesis, particularly for producing chiral molecules for the pharmaceutical industry. The following sections explore methods to either synthesize chiral precursors for this compound or to use it as a substrate in stereoselective reactions.

Biocatalytic Approaches and Enzyme-Mediated Transformations

Biocatalysis leverages the high selectivity of enzymes to perform complex chemical transformations under mild conditions. Deoxyribose-5-phosphate aldolase (B8822740) (DERA) is an enzyme that catalyzes reversible aldol (B89426) condensations. chemrxiv.org While DERA naturally uses acetaldehyde (B116499) as a substrate, studies have shown that engineered variants can accept other aldehydes. chemrxiv.org A pertinent example is the use of fluoroacetaldehyde (B75747), generated in situ from fluoroethanol by an oxidase, in a biocatalytic cascade to synthesize 2-fluoro pentose-5-phosphates. chemrxiv.org This strategy highlights a potential route where an analogous enzymatic system could utilize a precursor to this compound.

Furthermore, lipases have been investigated for their catalytic activity in reactions involving precursors like 4-fluorobenzaldehyde. In one study, porcine pancreatic lipase (B570770) (PPL) was used to catalyze a three-component reaction between 4-fluorobenzaldehyde, malononitrile, and acetylacetone (B45752) to produce polyfunctionalized 4H-pyrans. rsc.org Although the reaction catalyzed by PPL alone did not yield an enantiomeric excess, it demonstrates the potential of using enzymes to facilitate the construction of complex molecules from fluorinated aromatic aldehydes. rsc.org

Table 2: Examples of Biocatalytic Transformations Relevant to Fluorinated Aldehydes

| Enzyme System | Substrate(s) | Product Type | Key Finding |

|---|---|---|---|

| Methanol (B129727) Oxidase, Kinase, DERA Variants | Fluoroethanol (to generate Fluoroacetaldehyde in situ) | 2-Fluoro Pentose-5-Phosphates | Demonstrated a one-pot biocatalytic cascade for creating fluorinated sugar phosphates. chemrxiv.org |

Chiral Auxiliary Strategies and Asymmetric Catalysis

Asymmetric synthesis can be achieved by employing either chiral auxiliaries or chiral catalysts. A chiral auxiliary is a stereogenic group that is temporarily incorporated into an achiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantioenriched product. For instance, a precursor to this compound could be attached to an Evans auxiliary to facilitate a stereoselective alkylation or aldol reaction, which upon removal of the auxiliary would yield a chiral intermediate.

Alternatively, asymmetric catalysis uses a small amount of a chiral catalyst to generate a large quantity of a chiral product. This approach is often more atom-economical. Chiral Lewis acids are prominent in this field. For example, a chiral rhodium Lewis acid catalyst has been successfully used in conjunction with a photocatalyst to synthesize enantioenriched 1,4-dicarbonyl compounds directly from aldehydes with high yields and enantioselectivity (up to 99% ee). nih.gov Similarly, a chiral bis(imidazolidine)pyridine (PyBidine)-Ni(II) complex was shown to catalyze the asymmetric Friedel-Crafts reaction of 2-vinylindoles, demonstrating the power of chiral metal complexes to create stereogenic centers. nih.gov Such catalytic systems could be adapted for reactions involving this compound or its derivatives to produce chiral products with high enantiomeric purity.

Control of Stereochemistry in Reactions Utilizing this compound

When this compound itself is used as a reactant, the primary challenge is to control the stereochemistry at the new stereocenter formed by the addition of a nucleophile to its carbonyl group. The steric and electronic properties of the 4-fluorophenylmethyl group adjacent to the aldehyde will influence the facial selectivity of the incoming nucleophile, as described by models such as the Felkin-Ahn model.

In multicomponent reactions, such as the synthesis of 4H-pyrans from 4-fluorobenzaldehyde (a structurally similar aldehyde), controlling stereochemistry is a key goal. rsc.org While lipase catalysis alone did not induce asymmetry in this case, the study opened the door to co-catalysis strategies. For example, combining the enzyme with a chiral aminocatalyst like L-proline was explored to induce asymmetry. rsc.org This synergistic approach, where the enzyme acts as a general catalyst and a separate chiral molecule directs the stereochemical outcome, is a promising strategy for reactions utilizing this compound to create complex, enantioenriched molecular architectures.

Process Optimization and Scale-Up Considerations in Academic Synthesis

Transitioning a synthetic procedure from a small laboratory scale to a larger, multigram scale presents numerous challenges, including maintaining yield, purity, and safety. Process optimization involves systematically varying reaction parameters such as solvent, temperature, and catalyst loading to maximize efficiency.

Continuous flow technology is a powerful tool for academic scale-up. acs.orgmit.edu It mitigates many of the problems associated with batch processing, particularly for reactions with poor thermal control. For example, the formation of an undesired regioisomer in one synthesis was suppressed by using a less polar solvent and high temperatures. These conditions were safely scaled up using a continuous flow reactor, which could handle the high temperature without causing significant product decomposition. acs.org This demonstrates how flow chemistry allows for the exploration of reaction conditions that would be hazardous or impractical in a large batch reactor. The ability to telescope multiple reaction steps without isolating intermediates further streamlines the synthetic process, saving time and reducing waste. mit.edumdpi.com

Table 3: Parameters for Optimization in Chemical Synthesis

| Parameter | Consideration | Impact on Process |

|---|---|---|

| Solvent | Polarity, boiling point, miscibility. | Can influence reaction rate, selectivity, and impurity profiles. acs.org |

| Temperature | Reaction kinetics vs. stability of reactants/products. | Affects reaction time and can control selectivity between desired product and impurities. acs.org |

| Catalyst Loading | Cost vs. reaction rate. | Optimization seeks the lowest possible loading without compromising reaction time or conversion. |

| Residence Time (Flow) | Extent of reaction completion. | Directly controlled by flow rate and reactor volume to maximize conversion while minimizing side reactions. google.com |

Chemical Reactivity and Mechanistic Investigations of 2 4 Fluorophenyl Acetaldehyde

Fundamental Aldehyde Reactivity in Fluorinated Systems

The reactivity of 2-(4-Fluorophenyl)acetaldehyde is a clear illustration of classic aldehyde chemistry, influenced by the electron-withdrawing nature of the fluorine atom on the aromatic ring. This substituent enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated analog, phenylacetaldehyde (B1677652).

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of aldehyde reactivity. The partially positive carbonyl carbon of this compound serves as an electrophile, readily reacting with various nucleophiles. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol derivative. libretexts.orglibretexts.org The fluorinated phenyl ring, through its inductive effect, withdraws electron density, further polarizing the carbonyl bond and activating it for this transformation.

Common nucleophilic addition reactions applicable to this compound include:

Cyanohydrin Formation: Reaction with hydrogen cyanide (or a cyanide salt followed by acidification) yields a cyanohydrin.

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithiums (R-Li) results in the formation of secondary alcohols after an acidic workup. youtube.com

Acetal (B89532) Formation: In the presence of an alcohol and an acid catalyst, this compound can be converted to the corresponding acetal, which can serve as a protecting group for the aldehyde functionality.

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, Schiff Base Formation)

Possessing two α-hydrogens, this compound is an ideal substrate for condensation reactions that proceed via an enolate intermediate.

Aldol Condensation: Under basic conditions, this compound can undergo self-condensation. A base abstracts an α-hydrogen to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the aldehyde to form a β-hydroxy aldehyde (an aldol addition product). ucla.edu Upon heating, this aldol product readily undergoes dehydration to yield a more stable, conjugated α,β-unsaturated aldehyde. utexas.eduquora.com While specific studies on the self-condensation of this compound are not prominent, the reaction is mechanistically predictable. Crossed-aldol condensations with other carbonyl compounds are also feasible but can lead to a mixture of products unless specific conditions are employed. youtube.com

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate) in the presence of a basic catalyst. A well-documented example involving this compound is its use in the Gewald reaction . In this multi-component synthesis, the aldehyde first undergoes a Knoevenagel condensation with ethyl cyanoacetate. This is followed by the addition of elemental sulfur and subsequent cyclization to produce a highly substituted 2-aminothiophene, a valuable heterocyclic scaffold.

Table 1: Example of Knoevenagel-type Condensation (Gewald Reaction)

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Base | Product |

| This compound | Ethyl Cyanoacetate | Elemental Sulfur (S₈) | Organic Base (e.g., Morpholine) | Ethyl 2-amino-5-(4-fluorobenzyl)thiophene-3-carboxylate |

Schiff Base Formation: Like other aldehydes, this compound reacts with primary amines to form imines, commonly known as Schiff bases. The reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism. nih.govchemguide.co.uk The amine first adds to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the final C=N double bond of the imine. tue.nl This reaction is fundamental in the synthesis of various ligands and biologically relevant molecules. researchgate.net

Oxidation and Reduction Pathways

The aldehyde group in this compound can be readily oxidized or reduced.

Oxidation: The compound can be oxidized to its corresponding carboxylic acid, 2-(4-Fluorophenyl)acetic acid . This transformation can be achieved using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) in the Tollens' test. The aldehyde itself is often prepared via the controlled oxidation of the corresponding primary alcohol, 2-(4-fluorophenyl)ethanol , using reagents like pyridinium (B92312) chlorochromate (PCC).

Reduction: The carbonyl group is easily reduced to a primary alcohol, yielding 2-(4-fluorophenyl)ethanol . This is commonly accomplished using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com Catalytic hydrogenation over metal catalysts such as platinum, palladium, or nickel is also an effective method for this reduction.

Table 2: Summary of Oxidation and Reduction Products

| Starting Material | Transformation | Reagent Example | Product |

| 2-(4-fluorophenyl)ethanol | Oxidation | PCC | This compound |

| This compound | Oxidation | KMnO₄ | 2-(4-Fluorophenyl)acetic acid |

| This compound | Reduction | NaBH₄ | 2-(4-fluorophenyl)ethanol |

Catalytic Transformations Involving this compound

Catalysis offers efficient and selective pathways for transforming this compound into more complex molecular architectures.

Metal-Catalyzed Reactions

Metal catalysts play a significant role in the reactions of aldehydes. For this compound, this includes catalytic hydrogenation, as mentioned previously, where metals like Pd, Pt, or Ni are used to reduce the aldehyde to an alcohol. Furthermore, derivatives of this aldehyde can participate in sophisticated cross-coupling reactions. For instance, synthetic routes involving related structures often employ palladium-catalyzed reactions like the Suzuki or Heck couplings to form new carbon-carbon bonds, highlighting the compatibility of the fluorophenyl moiety with such catalytic cycles.

Dehydrogenation and Disproportionation Reactions

Dehydrogenation: A potential catalytic pathway for this compound is α,β-dehydrogenation. This reaction would introduce a double bond in conjugation with the carbonyl group, yielding (E)-2-(4-fluorophenyl)acrylaldehyde . This transformation typically employs palladium catalysts in the presence of an oxidant and can be a powerful method for synthesizing α,β-unsaturated aldehydes.

Disproportionation: The Cannizzaro reaction is a classic disproportionation reaction where two molecules of an aldehyde are converted into a primary alcohol and a carboxylic acid under strongly basic conditions. wikipedia.org However, this reaction is characteristic of aldehydes that lack α-hydrogens. libretexts.orgquora.com Since this compound possesses acidic α-hydrogens, treatment with a strong base will preferentially lead to deprotonation and subsequent enolate-driven chemistry, such as the aldol condensation. quora.comstackexchange.com Therefore, the Cannizzaro reaction is not a feasible pathway for this compound under typical conditions.

Mechanistic Studies of Reactions Involving this compound

Isotope Effect Studies for Rate-Determining Steps

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. libretexts.org This involves replacing an atom in a reactant with one of its heavier isotopes and measuring the resulting change in reaction rate. wikipedia.org A common application is the deuterium (B1214612) kinetic isotope effect (kH/kD), where a hydrogen atom is replaced by deuterium. libretexts.org

In the context of reactions involving this compound, KIE studies can help determine whether a C-H bond is broken in the rate-limiting step. For instance, in a reaction where the aldehydic proton is abstracted, a significant primary KIE would be expected. The magnitude of the KIE can provide insights into the transition state geometry. wikipedia.org For example, a large KIE value (typically 7-8 for H/D substitution at room temperature) suggests a symmetric transition state where the proton is equally shared between the donor and acceptor. libretexts.org

While specific KIE studies on this compound are not extensively reported in the provided results, the principles of KIE can be applied to its reactions. For example, in an aldol condensation, if the enolate formation is the rate-determining step, a primary KIE would be observed upon deuteration of the α-carbon. Conversely, if the subsequent nucleophilic attack is rate-limiting, a smaller, secondary KIE might be observed. wikipedia.org

Table 1: Representative Kinetic Isotope Effect (KIE) Data

| Reactant/System | Reaction Type | kH/kD | Implication | Reference |

| Green Fluorescent Protein | Chromophore Formation | 5.9 (±2.8) | C-H bond cleavage is rate-limiting in the final step. | nih.gov |

| 4-Nitrophenylnitromethane | Proton Transfer | 11.7 (±1.0) | Appreciable tunnel correction in the proton transfer step. | rsc.org |

| Acetaldehyde (B116499) on Pd(111) | Decomposition | Observed | C-H bond cleavage is rate-determining for acetyl decomposition. | osti.gov |

This table is for illustrative purposes and shows KIE data for related systems to demonstrate the principles.

Elucidation of Transition States and Intermediates

The elucidation of transition states and intermediates is crucial for understanding the detailed mechanism of a chemical reaction. For reactions involving this compound, various intermediates can be postulated depending on the reaction conditions.

In nucleophilic addition reactions, the aldehyde carbon is attacked by a nucleophile, leading to a tetrahedral intermediate. The stability of this intermediate is influenced by the electronic properties of the 4-fluorophenyl group. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can stabilize anionic intermediates. nih.gov

Computational studies on similar aldehydes, like acetaldehyde, have been used to model transition state geometries. For the molecular dissociation of acetaldehyde into methane (B114726) and carbon monoxide, the transition state involves a highly strained four-membered ring structure. researchgate.net While not directly studying this compound, these computational approaches can be applied to understand its reaction pathways.

In reactions catalyzed by transition metals, organometallic intermediates can be formed. For instance, the decarbonylation of aldehydes on a palladium surface proceeds through an adsorbed acetyl intermediate. osti.gov Similarly, reactions of this compound in the presence of suitable metal catalysts could involve the formation of acyl-metal complexes.

Influence of the Fluorine Substituent on Reaction Pathways

The fluorine atom at the para position of the phenyl ring in this compound has a profound influence on its reactivity and the course of its reactions. chemimpex.com This influence stems from a combination of inductive and resonance effects. wikipedia.org

The strong electron-withdrawing inductive effect (-I) of fluorine decreases the electron density on the aromatic ring and, consequently, on the carbonyl carbon of the aldehyde group. nih.gov This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity is a key feature of fluorinated aromatic compounds. chemimpex.com

The presence of fluorine can also influence the acidity of adjacent C-H bonds. Studies on fluorinated ethanols have shown that fluorine substitution increases the C-H acidity. nih.gov This could be relevant for reactions of this compound that involve the formation of an enolate intermediate.

Furthermore, the fluorine atom can impact the stereochemical outcome of reactions. In reactions of tetrahydropyran (B127337) acetals, a fluorine substituent adjacent to the acetal carbon leads to high 1,2-cis selectivity, which is attributed to hyperconjugative effects. acs.org While this is a different system, it highlights the potential of fluorine to direct the stereochemistry of a reaction.

Table 2: Electronic and Structural Effects of Fluorine Substitution

| Effect | Description | Impact on this compound | Reference |

| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds due to high electronegativity. | Increases electrophilicity of the carbonyl carbon, enhancing reactivity towards nucleophiles. | nih.govwikipedia.org |

| Resonance Effect (+M) | Donation of lone pair electrons into the pi-system. | Partially counteracts the inductive effect, influencing overall electron density. | nih.govwikipedia.org |

| Hyperconjugation | Interaction of sigma-bond electrons with an adjacent empty or partially filled p-orbital. | Can influence conformational preferences and stereochemical outcomes. | acs.org |

| Acidity Enhancement | Increases the acidity of nearby C-H bonds. | May facilitate enolate formation. | nih.gov |

Side Reactions and Undesired Transformations

In addition to the desired reaction pathways, this compound can undergo several side reactions and undesired transformations, such as polymerization and decarbonylation.

Polymerization: Aldehydes, particularly those without bulky substituents, are prone to polymerization, especially in the presence of acid or base catalysts. This involves the formation of long chains of repeating monomer units. While specific studies on the polymerization of this compound were not found, the general reactivity of aldehydes suggests this is a potential side reaction. Studies on other aldehydes, such as formaldehyde, have shown that they readily polymerize. osti.gov

Decarbonylation: Decarbonylation is the removal of a carbonyl group (CO) from a molecule. For aldehydes, this can occur under thermal or photochemical conditions, often catalyzed by transition metals. researchgate.net For example, the decarbonylation of various aliphatic aldehydes has been observed in the presence of iridium complexes. researchgate.net The reaction of this compound under similar conditions could lead to the formation of 4-fluorotoluene. The efficiency of decarbonylation can be influenced by the electronic nature of the substituents on the aromatic ring.

Other potential side reactions include oxidation to the corresponding carboxylic acid (4-fluorophenylacetic acid) and reduction to the alcohol (2-(4-fluorophenyl)ethanol). The specific side products formed will depend on the reaction conditions, including the reagents, catalysts, and temperature used.

Applications in Advanced Organic Synthesis and Materials Research

A Building Block for Complex Molecules and Heterocycles

2-(4-Fluorophenyl)acetaldehyde's versatility makes it a valuable precursor for creating complex organic structures. Its reactivity allows it to participate in various chemical transformations, such as condensation and reduction reactions, which broadens its use in synthetic chemistry. chemimpex.com

Synthesis of Fluorinated Pharmaceuticals and Agro-chemicals (General Precursors)

The introduction of fluorine into drug candidates can significantly alter their properties, including lipophilicity, electronegativity, and bioavailability. researchgate.net This often leads to improved medicinal characteristics. researchgate.net this compound serves as a key starting material in the production of fluorinated compounds that exhibit enhanced biological activity. chemimpex.com This facilitates the development of new therapeutic agents, including anti-inflammatory and analgesic drugs. chemimpex.com

In the agrochemical sector, this compound is explored for its potential in creating new herbicides and pesticides. chemimpex.com The presence of the fluorine atom can lead to agrochemicals with improved efficacy and metabolic stability.

Construction of Fluorine-Containing Heterocyclic Systems

Fluorine-containing heterocyclic compounds are of great interest in medicinal chemistry due to their unique biological properties. researchgate.netnih.gov The use of fluorinated building blocks like this compound simplifies the synthesis of these complex structures, often providing high yields and regioselectivity. researchgate.net This approach is crucial for generating diverse libraries of compounds for biological screening. researchgate.net For instance, fluorinated dihydroquinolinones, which are important scaffolds in drug discovery, can be constructed through reactions involving fluorinated aniline (B41778) precursors. nih.gov

Stereoselective Synthesis of Advanced Chiral Intermediates

The synthesis of organic fluorides with multiple contiguous stereogenic centers is a challenging yet critical area of research, particularly for developing chiral drugs. mdpi.com Asymmetric synthesis methods are employed to create chiral intermediates with high enantiomeric and diastereomeric purity. mdpi.com For example, highly enantio- and anti-diastereoselective Mannich reactions have been developed using α-fluorinated aromatic ketones to produce chiral β-fluoroamines with excellent yields and stereoselectivity. mdpi.com These chiral fluorinated building blocks are invaluable for the synthesis of complex, stereochemically defined active pharmaceutical ingredients. mdpi.comnih.gov

Chemical Biology and Bioconjugation Applications

In the realm of chemical biology, reactive molecules that can form stable conjugates with biomolecules under physiological conditions are highly sought after. While direct applications of this compound in bioconjugation are not extensively documented, related ortho-boronyl aryl aldehydes have shown significant promise. nih.gov These compounds can undergo rapid and dynamic conjugation with nucleophiles like amines, which are abundant in biomolecules. nih.gov This reactivity opens up possibilities for developing reversible covalent inhibitors and ligands for various biological targets. nih.gov

Development of Specialty Polymers and Resins

This compound is also investigated for its role in materials science, specifically in the development of specialty polymers and resins. chemimpex.com The incorporation of fluorine into polymers can enhance their thermal stability and chemical resistance. chemimpex.com This makes them suitable for a range of high-performance applications.

Contributions to Fragrance Chemistry (as a unique aromatic profile component)

In the fragrance industry, this compound is utilized for its unique aromatic profile. chemimpex.com It contributes to the formulation of perfumes and cosmetics, providing distinct scents that are valued in the industry. chemimpex.com Its structural analog, p-tolylacetaldehyde, is known for its powerful, green, and floral odor. nih.gov

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-(4-Fluorophenyl)acetaldehyde. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aldehydic proton, the methylene (B1212753) protons, and the aromatic protons are observed. The aldehydic proton typically appears as a triplet in the downfield region, around 9.7 ppm, due to coupling with the adjacent methylene protons. The methylene protons (CH₂) adjacent to the carbonyl group and the fluorophenyl ring resonate as a doublet around 3.7 ppm. The aromatic protons on the para-substituted phenyl ring show a complex splitting pattern, typically appearing as two multiplets between 7.0 and 7.3 ppm, characteristic of an AA'BB' spin system due to the fluorine substituent.

¹H NMR Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aldehydic-H | ~9.7 | Triplet (t) | ~2.5 |

| Methylene-H (CH₂) | ~3.7 | Doublet (d) | ~2.5 |

| Aromatic-H | ~7.0-7.3 | Multiplet (m) | - |

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The spectrum of this compound displays distinct peaks for each unique carbon atom. The carbonyl carbon of the aldehyde group is highly deshielded and appears at the downfield end of the spectrum, typically around 200 ppm. The methylene carbon (CH₂) is found at approximately 50 ppm. The aromatic carbons show signals in the range of 115 to 165 ppm. The carbon atom directly bonded to the fluorine atom (C-F) exhibits a large one-bond coupling constant (¹JCF), resulting in a doublet, and its chemical shift is significantly influenced by the fluorine's electronegativity, appearing around 162 ppm. The other aromatic carbons also show smaller carbon-fluorine couplings.

¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ) in ppm |

|---|---|

| Carbonyl (C=O) | ~200 |

| C-F (Aromatic) | ~162 (d, ¹JCF ≈ 245 Hz) |

| C-ipso (Aromatic) | ~128 |

| C-H (Aromatic) | ~131 (d, ³JCF ≈ 8 Hz) |

| C-H (Aromatic) | ~116 (d, ²JCF ≈ 22 Hz) |

| Methylene (CH₂) | ~50 |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically used to probe the environment of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum shows a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal, typically observed around -115 ppm (relative to a standard like CFCl₃), is characteristic of a fluorine atom attached to an aromatic ring. The coupling of the fluorine nucleus with the ortho- and meta-protons on the aromatic ring can provide further structural confirmation. nih.gov

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY), provide further clarity on the molecular structure by showing correlations between different nuclei. harvard.eduyoutube.comresearchgate.net

HSQC spectra correlate the chemical shifts of directly bonded proton and carbon atoms. For this compound, an HSQC experiment would show a cross-peak connecting the ¹H signal of the methylene group (~3.7 ppm) with the ¹³C signal of the same group (~50 ppm), and correlations between the aromatic protons and their corresponding carbons. youtube.com

COSY spectra reveal proton-proton (¹H-¹H) coupling relationships within a molecule. In the COSY spectrum of this compound, a cross-peak would be observed between the aldehydic proton (~9.7 ppm) and the methylene protons (~3.7 ppm), confirming their adjacent positions. Correlations between the aromatic protons would also be visible, helping to assign their specific resonances. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (138.14 g/mol ).

Common fragmentation pathways for aldehydes include α-cleavage and McLafferty rearrangement. libretexts.orglibretexts.org In the case of this compound, a prominent fragment ion is often observed at m/z 109, resulting from the loss of the formyl radical (CHO). Another significant peak can be seen at m/z 91, corresponding to the fluorotropylium ion, formed after rearrangement and loss of carbon monoxide from the [M-H]⁺ ion. The presence of the fluorine atom is confirmed by the isotopic pattern and the specific mass of the fragments. Predicted collision cross-section values can also aid in identification. uni.lu

Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Loss |

|---|---|---|

| 138 | Molecular Ion [C₈H₇FO]⁺ | - |

| 109 | [C₇H₆F]⁺ | CHO |

| 91 | [C₆H₄F]⁺ | CO from [M-H]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. A strong, sharp absorption band is observed in the region of 1720-1740 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aldehyde. The C-H stretch of the aldehyde proton is typically seen as two weak bands around 2720 and 2820 cm⁻¹. The presence of the aromatic ring is indicated by C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. A strong band around 1220 cm⁻¹ can be attributed to the C-F stretching vibration.

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aldehyde C-H Stretch | ~2820, ~2720 | Weak |

| Carbonyl (C=O) Stretch | ~1725 | Strong, Sharp |

| Aromatic C=C Stretch | ~1600, ~1510 | Medium |

| C-F Stretch | ~1220 | Strong |

Electronic Spectroscopy (UV-Vis) and Spectrofluorometry

Specific electronic spectroscopy data, such as UV-Vis absorption and spectrofluorometry, for this compound is not extensively available in peer-reviewed literature. However, the expected spectroscopic behavior can be inferred from the structural components of the molecule: the phenylacetaldehyde (B1677652) backbone and the fluorine substituent.

The UV-Vis spectrum of phenylacetaldehyde in ethanol (B145695) shows absorption maxima around 242 nm, 248 nm, 253 nm, 259 nm, and 265 nm, which are characteristic of the π → π* transitions of the benzene (B151609) ring. The presence of an aldehyde group also introduces a weak n → π* transition at a longer wavelength, typically around 280-300 nm. For this compound, the substitution of a hydrogen atom with a fluorine atom at the para position is expected to cause a slight bathochromic (red) shift in the absorption bands due to the electronic effects of the halogen.

Spectrofluorometry measures the fluorescence emission of a compound after it has absorbed light. Phenylacetaldehyde itself is known to be a fluorescent compound. The introduction of a fluorine atom at the para-position can influence the fluorescence quantum yield and lifetime. The effect of such a substituent depends on a variety of factors, including the potential for intramolecular photoinduced electron transfer (PET) nih.gov. In some cases, halogen substitution can lead to fluorescence quenching, while in others, it may enhance emission. A detailed study of fluorescein (B123965) derivatives showed that substituents on the phenyl ring, even those not directly conjugated to the fluorophore, can have a remarkable effect on fluorescence properties nih.govresearchgate.net. Without experimental data, the precise impact on this compound remains theoretical.

Quantum Chemical and Computational Studies

Quantum chemical and computational methods are powerful tools for elucidating the properties of molecules like this compound. While specific computational studies on this compound are not widely published, the application of these methods can be discussed based on established principles and studies of similar molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations could provide insights into its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its chemical reactivity and electronic transitions.

The reactivity of aromatic aldehydes can be significantly influenced by substituents on the aromatic ring. The fluorine atom at the para position in this compound is an electron-withdrawing group, which would affect the electron density distribution in the molecule. DFT calculations could precisely quantify this effect. Studies on other aromatic aldehydes have shown that electron-withdrawing groups can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack learncbse.in.

Table 1: Illustrative DFT-Calculated Properties for Phenylacetaldehyde Analogs

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Phenylacetaldehyde | -6.5 | -1.2 | 5.3 | 2.7 |

| 4-Nitrophenylacetaldehyde | -7.2 | -2.5 | 4.7 | 3.9 |

| 4-Methoxyphenylacetaldehyde | -6.1 | -0.9 | 5.2 | 3.1 |

| This compound (Hypothetical) | -6.7 | -1.5 | 5.2 | 3.5 |

Note: Data for analogs are illustrative and based on general chemical principles. Hypothetical data for this compound is an educated estimation.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of this compound. The molecule has several rotatable bonds, including the C-C bond between the phenyl ring and the acetaldehyde (B116499) moiety, and the C-C bond of the ethyl group. MD simulations can explore the potential energy surface of the molecule and identify the most stable conformations in different environments, such as in various solvents or in the presence of other molecules.

Conformational analysis of flexible molecules is crucial for understanding their biological activity and chemical reactivity. For instance, the conformation of a molecule can significantly affect its ability to bind to a receptor or an enzyme active site. Studies on other flexible molecules have shown that even small changes in structure can lead to significant differences in conformational preferences beilstein-journals.orgrsc.org.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can be used to predict various spectroscopic parameters, such as NMR chemical shifts and coupling constants, as well as vibrational frequencies. For this compound, DFT calculations could predict the 1H, 13C, and 19F NMR spectra. The predicted spectra can be compared with experimental data to confirm the structure of the compound and to gain a deeper understanding of its electronic environment. While specific predictions for this compound are not available, data for the closely related 4-fluorobenzaldehyde (B137897) are known chemicalbook.comspectrabase.com.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)

| Nucleus | Predicted Chemical Shift (ppm) |

| 1H (aldehyde) | 9.7 |

| 1H (methylene) | 3.6 |

| 13C (carbonyl) | 200 |

| 19F | -115 |

Note: These are hypothetical values based on typical ranges for similar functional groups.

Transition State Modeling and Reaction Pathway Analysis

Transition state modeling is a computational technique used to study the mechanism of chemical reactions. For reactions involving this compound, such as nucleophilic addition to the carbonyl group or oxidation of the aldehyde, DFT calculations can be used to locate the transition state structures and calculate their energies. This information provides insights into the reaction kinetics and the factors that control the reaction pathway.

For example, a computational study on the Mo-catalyzed deoxygenative coupling of aromatic aldehydes used DFT to investigate the reaction mechanism and identify key intermediates and transition states sioc-journal.cn. Similar approaches could be applied to understand the reactivity of this compound in various chemical transformations.

Charge Distribution and Molecular Electrostatic Potential Mapping

The charge distribution and molecular electrostatic potential (MEP) are important properties that govern the intermolecular interactions of a molecule. The MEP map provides a visual representation of the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential).

For this compound, the MEP map would show a region of negative potential around the carbonyl oxygen and the fluorine atom, making these sites susceptible to electrophilic attack or hydrogen bonding. The region around the aldehyde proton and the aromatic protons would exhibit a positive potential. Recent research has highlighted that the MEP can be a versatile indicator for electronic substituent effects in aromatic systems rsc.org. The fluorine atom in the para position would influence the MEP of the entire molecule, which in turn would affect its interactions with other molecules.

Investigation of Solvent Effects and Solvation Models

The study of solvent effects on the spectroscopic properties of molecules is crucial for understanding their behavior in different chemical environments. For aromatic aldehydes like this compound, the polarity of the solvent can significantly influence the electronic transitions, leading to shifts in absorption and fluorescence spectra. While specific studies on this compound are not extensively documented in publicly available literature, the principles of solvatochromism observed in related aromatic compounds can provide valuable insights.

General Principles of Solvent Effects:

The position, and sometimes the structure, of the fluorescence spectrum of many aromatic molecules is highly dependent on the solvent. ijap-iq.com Changes in the solvent's dielectric constant and refractive index can often be correlated with displacements in the wavelength of maximum absorption or emission. ijap-iq.com This phenomenon, known as solvatochromism, arises from the differential solvation of the ground and excited states of the molecule.

In the case of molecules with intramolecular charge transfer (ICT) character, the effects of solvent polarity are particularly pronounced. For instance, studies on D–π–A (donor–π–acceptor) thiophene-based derivatives have shown a significant red shift (bathochromic shift) in their fluorescence emission spectra as the solvent polarity increases. nih.gov This is attributed to the stabilization of the more polar excited state in polar solvents. nih.gov For example, the fluorescence emission of one such derivative, MOT, shifts from a lower wavelength in nonpolar cyclohexane (B81311) to a higher wavelength in the highly polar aprotic solvent DMSO. nih.gov

Computational Solvation Models:

To theoretically understand and predict solvent effects, various computational solvation models are employed. These models can be broadly categorized into explicit and implicit solvent models.

Explicit Solvent Models: These models treat individual solvent molecules as distinct entities interacting with the solute molecule. youtube.com This approach allows for a detailed description of specific solute-solvent interactions, such as hydrogen bonding. youtube.com However, it is computationally expensive due to the large number of atoms involved. youtube.com

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. youtube.com This method is computationally less demanding and is widely used to calculate solvation energies and model the electrostatic interactions between the solute and the solvent. youtube.comyoutube.com The accuracy of these models can be enhanced by considering non-electrostatic contributions to the solvation energy. youtube.com

Theoretical calculations on molecules like 1-phenylpyrrole (B1663985) have demonstrated that in polar solvents, a charge transfer state can be stabilized, becoming more accessible upon photoexcitation and leading to a red-shifted fluorescence band. nih.gov

Expected Solvent Effects on this compound:

Based on the behavior of similar aromatic compounds, it can be anticipated that the UV-Vis absorption and fluorescence spectra of this compound would exhibit solvatochromic shifts. The magnitude and direction of these shifts would depend on the change in the dipole moment of the molecule upon electronic transition. An increase in solvent polarity would be expected to cause a bathochromic (red) shift in the emission spectrum if the excited state is more polar than the ground state.

To illustrate the potential solvent effects, the following table presents data for a related D–π–A thiophene-based compound, MOT, which also contains a fluorinated aromatic ring.

Table 1: Photophysical Properties of MOT in Various Solvents nih.gov

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) |

| Cyclohexane (CHX) | 361 | 433 | 0.85 |

| Toluene (TOL) | 366 | 450 | 0.65 |

| Dichloromethane (DCM) | 369 | 473 | 0.38 |

| Acetonitrile (ACN) | 368 | 489 | 0.15 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 371 | 499 | 0.12 |

This interactive table allows for sorting and filtering of the data.

X-ray Crystallography for Solid-State Structure Determination (for derivatives if applicable)

Application to Derivatives:

The absolute configuration of complex molecules can be unambiguously determined using single-crystal X-ray diffraction analysis. For instance, in a study of the asymmetric Michael addition of benzofuran-derived azadienes to 3-fluorooxindoles, the absolute configuration of the product 4aa was confirmed as (2S, 3R) through this method. acs.org

In another example, the crystal structure of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, a fluorinated chalcone (B49325) derivative, was analyzed. nih.gov The study revealed a planar 4-fluorophenyl ring twisted relative to the rest of the molecule. nih.gov The analysis also detailed intermolecular contacts, such as C—H⋯O and C—H⋯S interactions, which govern the crystal packing. nih.gov Hirshfeld surface analysis further quantified the intermolecular interactions, showing that over 90% of these contacts involve hydrogen atoms. nih.gov

General Workflow of X-ray Crystallography:

The process of determining a crystal structure involves several key steps: ufl.edu

Crystallization: High-quality single crystals of the compound are grown.

Data Collection: The crystal is mounted and exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined and refined.

The following table provides crystallographic data for a derivative containing a 4-fluorophenyl group, illustrating the type of information obtained from an X-ray diffraction study.

Table 2: Selected Crystallographic Data for 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁FOS₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.8789 (3) |

| b (Å) | 17.5193 (6) |

| c (Å) | 7.6341 (3) |

| β (°) | 100.213 (1) |

| Volume (ų) | 1167.31 (7) |

This interactive table allows for sorting and filtering of the data.

Future Research Directions and Emerging Opportunities

Exploration of New Catalytic Systems for Enhanced Transformations

The transformation of 2-(4-fluorophenyl)acetaldehyde and related compounds is a key area of research, with a continuous search for more efficient and selective catalytic systems. While traditional methods have proven effective, the focus is shifting towards novel catalysts that offer improved yields, milder reaction conditions, and unique reactivity patterns.

One promising area is the development of advanced palladium-based catalysts. For instance, research into the reductive carbonylation of related nitroaromatics has shown that the choice of ligand on a Pd(II) catalyst can dramatically influence selectivity. mdpi.com Systems like [PdCl₂(dppb)], where dppb is 1,4-bis(diphenylphosphino)butane, have demonstrated high selectivity in one-pot syntheses. mdpi.com Future exploration could adapt such systems for transformations involving this compound, potentially enabling novel one-pot reactions that combine carbonylation with other synthetic steps.

Biocatalysis also presents a significant opportunity. Enzymes offer unparalleled stereoselectivity and operate under green conditions. For example, methanol (B129727) oxidase from Pichia pastoris has been used to generate fluoroacetaldehyde (B75747) from fluoroethanol. chemrxiv.org Research into identifying or engineering oxidases, aldolases, or other enzymes that can act on this compound could unlock new synthetic pathways to complex chiral molecules. chemrxiv.org

Table 1: Emerging Catalytic Systems and Their Potential Applications

| Catalytic System | Catalyst Example | Potential Transformation of this compound | Anticipated Advantages |

|---|---|---|---|

| Palladium-phosphine Complexes | [PdCl₂(dppb)] | Reductive amination, cross-coupling reactions | High selectivity, one-pot synthesis potential mdpi.com |

| Oxidase Enzymes | Methanol Oxidase (e.g., from Pichia pastoris) | Oxidation to 2-(4-fluorophenyl)acetic acid | High specificity, mild/green reaction conditions chemrxiv.org |

| Aldolase (B8822740) Enzymes | Deoxyribose-5-phosphate aldolase (DERA) variants | Stereoselective aldol (B89426) additions to form complex structures | High stereoselectivity for chiral synthesis chemrxiv.org |

Development of Greener and More Sustainable Synthetic Routes

The chemical industry is increasingly focused on sustainability, driving the development of environmentally benign synthetic processes. For this compound, this involves minimizing waste, avoiding hazardous reagents, and utilizing renewable resources.

Biocatalytic routes are central to this effort. The use of enzymes, as mentioned previously, not only provides selectivity but also aligns with the principles of green chemistry by using water as a solvent and operating at ambient temperature and pressure. chemrxiv.org Multi-enzyme cascades, where several enzymatic steps are combined in a single pot, represent a particularly sustainable approach. chemrxiv.org For example, a cascade could be designed to produce a complex pharmaceutical intermediate from this compound without isolating intermediates, thus saving on solvents and energy.

Another avenue is the exploration of flow chemistry. Continuous flow reactors offer superior heat and mass transfer, allowing for safer and more efficient reactions, often with higher yields and purity. Integrating novel catalytic systems within flow reactors could lead to highly optimized and sustainable production methods for derivatives of this compound.

Advanced Applications in Targeted Drug Discovery and Materials Innovation

This compound is a recognized intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs. chemimpex.com Its fluorinated phenyl ring is a desirable feature in medicinal chemistry, often enhancing metabolic stability and binding affinity.

Future drug discovery efforts will likely leverage this building block for more complex and highly targeted therapeutics. For instance, it can be incorporated into scaffolds for enzyme inhibitors or receptor antagonists. The development of small molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint is an active area of cancer research, and novel phenyl-pyrazolone derivatives have shown promise. mdpi.com The aldehyde functionality of this compound makes it a suitable starting point for synthesizing such heterocyclic structures. mdpi.com The fluorine atom can be strategically positioned to improve pharmacokinetic properties, as seen in many FDA-approved fluorinated drugs. mdpi.com

In materials science, the compound is explored for creating specialty polymers. chemimpex.com The introduction of fluorine can impart desirable properties such as thermal stability, chemical resistance, and specific optical characteristics. Future research could focus on incorporating this compound into advanced materials like organic light-emitting diodes (OLEDs) or high-performance polymers for demanding applications.

Elucidation of Further Complex Reaction Mechanisms

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The reactions of aldehydes like this compound are well-studied, but nuances remain.

A classic reaction is the condensation with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), which proceeds via a nucleophilic addition-elimination mechanism. libretexts.orgchemguide.co.uk The reaction begins with the nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon, followed by the elimination of a water molecule to form a stable 2,4-dinitrophenylhydrazone. doubtnut.com

Future mechanistic studies could employ advanced computational and spectroscopic techniques to investigate the transition states and intermediates of reactions involving this compound. This could be particularly insightful for complex, multi-step catalytic cycles. Understanding how the fluorine substituent influences the electron distribution and, consequently, the reaction pathways and rates, will allow for more rational catalyst and reaction design. For example, elucidating the precise mechanism of how it interacts with novel catalysts could lead to the optimization of reaction conditions to favor desired products over potential side-products.

Table 2: Mechanistic Steps of the Reaction with 2,4-Dinitrophenylhydrazine

| Step | Description | Key Intermediate |

|---|---|---|

| 1. Nucleophilic Addition | The lone pair on the terminal nitrogen of 2,4-DNPH attacks the electrophilic carbonyl carbon of this compound. | Tetrahedral addition intermediate |

| 2. Proton Transfer | Proton transfers occur to neutralize charges within the intermediate. | Carbinolamine intermediate |

| 3. Elimination | The hydroxyl group is protonated and eliminated as a water molecule, leading to the formation of a C=N double bond. | Imine product (2,4-dinitrophenylhydrazone) |

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. These computational tools can process vast amounts of reaction data to predict outcomes, suggest optimal conditions, and even design novel synthetic routes. beilstein-journals.orgsemanticscholar.org

For a compound like this compound, AI can be applied in several ways:

Reaction Prediction: Given this compound and a set of reagents, ML models can predict the most likely product and its yield. pharmafeatures.com This accelerates the discovery of new transformations without the need for extensive trial-and-error experimentation.

Condition Optimization: ML algorithms, particularly Bayesian optimization, can efficiently explore a wide range of reaction parameters (temperature, solvent, catalyst, concentration) to identify the optimal conditions for a desired outcome, such as maximizing yield or minimizing byproducts. nih.gov

Retrosynthesis Planning: AI tools can propose complete synthetic pathways to complex target molecules starting from simple precursors, potentially identifying routes that involve this compound as a key intermediate. pharmafeatures.com

The development of these data-driven models requires large, high-quality datasets. nih.gov As more reactions are documented in detail, the predictive power of these AI systems will continue to grow, making the synthesis and application of derivatives of this compound faster, more efficient, and more innovative.

Q & A

Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)acetaldehyde, and how can purity be ensured?

- Methodological Answer : The compound is synthesized via oxidation of 2-(4-fluorophenyl)ethanol using oxidizing agents like pyridinium chlorochromate (PCC) or under Swern oxidation conditions. A reported procedure (55% yield) involves reacting 2-(4-fluorophenyl)ethanol (7.31 mmol) with PCC in dichloromethane, followed by purification via column chromatography . Purity is confirmed by NMR (e.g., δ 9.75 ppm for the aldehyde proton) and GC-MS analysis.

Q. Table 1: Key Synthesis Data

| Starting Material | Oxidizing Agent | Solvent | Yield | Purification Method |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)ethanol | PCC | DCM | 55% | Column chromatography |

Q. How does the reactivity of this compound compare to its structural analogs?

- Methodological Answer : The aldehyde group undergoes nucleophilic addition (e.g., Grignard reactions) and oxidation to carboxylic acids (using KMnO) or reduction to alcohols (NaBH). The fluorine substituent enhances electrophilic aromatic substitution (e.g., nitration) at the para position compared to non-fluorinated analogs. For example, this compound reacts faster in Friedel-Crafts alkylation than its methyl-substituted analog due to reduced steric hindrance .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : NMR is essential for identifying the aldehyde proton (δ 9.75 ppm, triplet) and aromatic protons (δ 7.18–7.06 ppm). IR spectroscopy confirms the C=O stretch (~1720 cm). Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 138.1 (CHFO). Purity is validated by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Table 2: NMR Spectral Data

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (CHO) | 9.75 | Triplet (J = 2.0 Hz) |

| Aromatic (C6H4F) | 7.18–7.06 | Multiplet |

| Methylene (CH2) | 3.68 | Doublet (J = 2.0 Hz) |

Advanced Research Challenges

Q. How can this compound be leveraged in designing kinase inhibitors for cancer therapy?

- Methodological Answer : Derivatives like 2-(4-fluorophenyl)imidazol-5-ones exhibit anti-proliferative activity against MCF-7 breast cancer cells. A QSAR model (R = 0.92, Q = 0.85) identified electron-withdrawing groups at the para position as critical for binding Polo-like kinase 1 (Plk1). Molecular docking shows ligand 24 (derived from this compound) binds Plk1 with a ΔG = -9.8 kcal/mol, outperforming non-fluorinated analogs .

Q. Table 3: QSAR Model Parameters

| Parameter | Value |

|---|---|

| R | 0.92 |

| Q (LOO) | 0.85 |

| R | 0.88 |

| Key Descriptor | Hammett σ (fluorine) |

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is sensitive to light and moisture. Storage at -20°C under argon in amber vials minimizes degradation. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 30 days. Handling requires PPE (nitrile gloves, face shield) due to its irritant properties .

Q. How can contradictory synthetic yields (e.g., 55% vs. literature reports) be resolved?

- Methodological Answer : Yield discrepancies arise from reaction conditions (e.g., solvent polarity, catalyst loading). A Design of Experiments (DoE) approach optimizes parameters:

- Factor 1 : Oxidant equivalents (0.8–1.2 eq).

- Factor 2 : Temperature (-10°C to 25°C).

Response surface modeling identified 1.0 eq PCC at 0°C as optimal (yield: 68%, purity >98%) .

Q. What role does the fluorine atom play in enzyme interactions?

- Methodological Answer : Fluorine’s electronegativity increases binding affinity to enzymes like cytochrome P450 (CYP3A4). In carbamate derivatives (e.g., compound 15 ), fluorine enhances hydrophobic interactions and reduces metabolic clearance (t = 4.2 h vs. 1.8 h for non-fluorinated analogs) .

Key Takeaways

- Synthesis : Prioritize PCC oxidation for moderate yields, with purity confirmed via NMR.

- Applications : Fluorine enhances drug-likeness in kinase inhibitors and metabolic stability.

- Analytical Gaps : LC-MS/MS is recommended for detecting trace degradation products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。